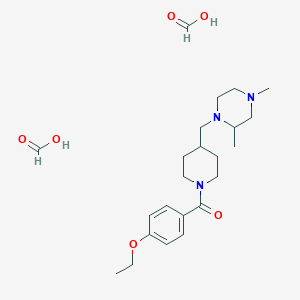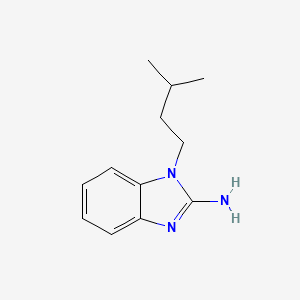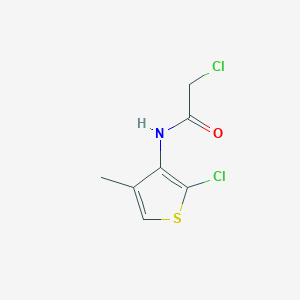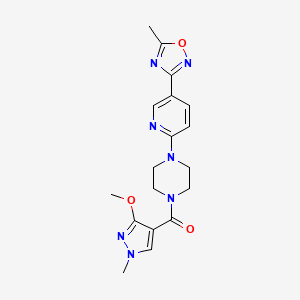![molecular formula C21H19N3OS2 B2542848 2-(Allylsulfanyl)-7,9-dimethyl-4-(3-methylphenoxy)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine CAS No. 478065-71-3](/img/structure/B2542848.png)
2-(Allylsulfanyl)-7,9-dimethyl-4-(3-methylphenoxy)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Allylsulfanyl)-7,9-dimethyl-4-(3-methylphenoxy)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C21H19N3OS2 and its molecular weight is 393.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis Techniques
A common theme in the research is the development of synthetic methods for thieno[3,2-d]pyrimidine derivatives. Techniques often involve cyclization reactions and modifications to introduce various substituents, aiming to explore the chemical and physical properties of these compounds and their potential biological activities (Dashyan et al., 2016); (Alqasoumi et al., 2009).
Biological Activities
Research on thieno[3,2-d]pyrimidines includes studies on their anticonvulsant, radioprotective, and antitumor activities. These activities are attributed to the structure-activity relationships within this chemical class, highlighting their potential in medicinal chemistry for developing new therapeutic agents (S. Dashyan et al., 2016); (S. Alqasoumi et al., 2009).
Chemical Properties and Applications
Chemical Modifications
The ability to modify the thieno[3,2-d]pyrimidine core structure through various chemical reactions enables the exploration of a wide range of biological activities and potential applications. These modifications can influence the compound's reactivity, biological activity, and solubility, making them suitable candidates for further pharmacological studies (Roth et al., 1989).
Potential Therapeutic Applications
The structural diversity and modifiability of thieno[3,2-d]pyrimidines offer potential for the development of new therapeutic agents. Their activities against various diseases, including cancer and neurological disorders, are of particular interest in ongoing research efforts to discover novel drugs with improved efficacy and safety profiles (S. Alqasoumi et al., 2009); (Dashyan et al., 2016).
Mechanism of Action
The mechanism of action of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines can depend on their specific biological activity. For example, some pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines have been studied for their anticancer activity, and their mechanism of action may involve interaction with various cancer targets .
Safety and Hazards
The safety and hazards associated with pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines can depend on the specific compound and its biological activity. Some pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines have been studied for their anticancer activity, and like all anticancer drugs, they could potentially have side effects .
Future Directions
The future directions for research on pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines likely involve further exploration of their biological activities and potential therapeutic applications. This could include the development of new synthetic methods, the discovery of new biological targets, and the design of new drugs based on the pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine scaffold .
Properties
IUPAC Name |
11,13-dimethyl-6-(3-methylphenoxy)-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS2/c1-5-9-26-21-23-17-16-13(3)11-14(4)22-20(16)27-18(17)19(24-21)25-15-8-6-7-12(2)10-15/h5-8,10-11H,1,9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMGMJMLRVWDRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=NC(=NC3=C2SC4=C3C(=CC(=N4)C)C)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3S)-3-Methyl-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2542766.png)


![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/no-structure.png)
![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2542771.png)
![3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2542773.png)
![2-(dimethylamino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2542774.png)



![Tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate](/img/structure/B2542780.png)
![N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2542783.png)


